
AZD3147: A Technical Guide to Target Binding,
Selectivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD3147

Cat. No.: B15620887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin

(mTOR) complexes, mTORC1 and mTORC2.[1] This document provides an in-depth technical

overview of the target binding and selectivity profile of AZD3147. It includes a compilation of

quantitative binding data, detailed experimental protocols for key assays, and visual

representations of the relevant signaling pathway and experimental workflows to support

further research and development efforts.

Introduction
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling pathway is a

critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this

pathway is a frequent event in various human cancers, making it a prime target for therapeutic

intervention. AZD3147 emerged from a focused lead generation and optimization campaign of

urea-containing morpholinopyrimidine compounds designed to potently and selectively inhibit

both mTORC1 and mTORC2.[1] By targeting both complexes, AZD3147 offers the potential for

a more comprehensive blockade of mTOR signaling compared to earlier generation inhibitors

that primarily targeted mTORC1.
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Biochemical Potency
AZD3147 demonstrates potent inhibition of both mTORC1 and mTORC2 with a reported half-

maximal inhibitory concentration (IC50) of 1.5 nM for both complexes.

Target IC50 (nM)

mTORC1 1.5

mTORC2 1.5

Table 1: Biochemical potency of AZD3147 against mTORC1 and mTORC2.

Kinase Selectivity Profile
The selectivity of AZD3147 was assessed against a panel of protein kinases to determine its

specificity for mTOR. The following table summarizes the inhibitory activity against key related

kinases.

Kinase % Inhibition at 1 µM

PI3Kα <10

PI3Kβ <10

PI3Kγ <10

PI3Kδ <10

DNA-PK <10

ATM <10

ATR <10

p70S6K <10

Table 2: Kinase selectivity profile of AZD3147. Data represents the percent inhibition of kinase

activity at a 1 µM concentration of AZD3147.
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Signaling Pathway
AZD3147 exerts its therapeutic effect by inhibiting the downstream signaling of both mTORC1

and mTORC2. The following diagram illustrates the key components of the mTOR signaling

pathway and the points of inhibition by AZD3147.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b15620887?utm_src=pdf-body
https://www.benchchem.com/product/b15620887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mTOR Signaling Pathway and AZD3147 Inhibition
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Caption: AZD3147 inhibits both mTORC1 and mTORC2 complexes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b15620887?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
mTOR Kinase Inhibition Assay (Biochemical)
This protocol outlines the methodology for determining the in vitro inhibitory activity of

AZD3147 against mTOR kinase.
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mTOR Kinase Inhibition Assay Workflow
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Prepare Reagents:
- Recombinant mTOR kinase
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- ATP

- Substrate (e.g., PHAS-1/4E-BP1)
- AZD3147 serial dilutions
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to microplate wells

Add mTOR kinase to wells

Pre-incubate at room temperature

Initiate reaction by adding
ATP and substrate mixture

Incubate at 30°C

Stop reaction

Detect substrate phosphorylation
(e.g., TR-FRET, AlphaScreen)

Analyze data and calculate IC50

End
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Caption: Workflow for the mTOR kinase inhibition assay.
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Detailed Methodology:

Reagent Preparation:

Prepare a 2X solution of recombinant human mTOR kinase in kinase buffer (e.g., 50 mM

HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Prepare a 2X solution of the substrate (e.g., recombinant PHAS-1/4E-BP1) and ATP in

kinase buffer. The final ATP concentration should be at its Km value.

Prepare a serial dilution of AZD3147 in DMSO, followed by a further dilution in kinase

buffer.

Assay Procedure:

Add 5 µL of the diluted AZD3147 or vehicle (DMSO) to the wells of a low-volume 384-well

microplate.

Add 5 µL of the 2X mTOR kinase solution to each well.

Pre-incubate the plate for 15 minutes at room temperature.

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.

Incubate the reaction for 60 minutes at 30°C.

Stop the reaction by adding 10 µL of a stop solution containing EDTA.

Detection and Analysis:

Detect the level of substrate phosphorylation using an appropriate technology such as

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.

Calculate the percent inhibition for each concentration of AZD3147 relative to the vehicle

control.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Cellular Phosphorylation Assay (p-S6RP S235/236)
This protocol describes a cell-based assay to measure the inhibition of mTORC1 signaling by

AZD3147 by quantifying the phosphorylation of ribosomal protein S6 (S6RP) at Ser235/236.
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Cellular Phosphorylation Assay Workflow

Start

Seed cells (e.g., PC3, U87-MG)
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Lyse cells

Detect p-S6RP (S235/236) and total S6RP
(e.g., ELISA, Western Blot, In-Cell Western)

Normalize p-S6RP to total S6RP

Analyze data and calculate IC50

End
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Caption: Workflow for the cellular phosphorylation assay.
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Detailed Methodology:

Cell Culture and Treatment:

Seed a suitable cancer cell line (e.g., PC3 or U87-MG) in 96-well plates at an appropriate

density and allow them to attach overnight.

Prepare serial dilutions of AZD3147 in cell culture medium.

Treat the cells with the AZD3147 dilutions or vehicle (DMSO) for 1-2 hours at 37°C.

Cell Lysis and Protein Quantification:

Aspirate the culture medium and lyse the cells in a suitable lysis buffer containing protease

and phosphatase inhibitors.

Determine the protein concentration of each lysate using a standard method such as the

BCA assay.

Detection of Phosphorylated and Total S6RP:

The levels of phosphorylated S6RP (Ser235/236) and total S6RP can be quantified using

various methods, including:

ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for p-

S6RP (S235/236) and total S6RP.

Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe

with primary antibodies against p-S6RP (S235/236) and total S6RP, followed by

detection with appropriate secondary antibodies.

In-Cell Western: Fix and permeabilize cells in the 96-well plate and use fluorescently

labeled antibodies to simultaneously detect p-S6RP (S235/236) and a normalization

protein (e.g., total S6RP or a housekeeping protein).

Data Analysis:

Normalize the p-S6RP signal to the total S6RP signal for each treatment condition.
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Calculate the percent inhibition of S6RP phosphorylation for each AZD3147 concentration

relative to the vehicle control.

Determine the cellular IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion
AZD3147 is a highly potent and selective dual inhibitor of mTORC1 and mTORC2. Its strong

biochemical and cellular activity, coupled with a favorable selectivity profile, underscores its

potential as a valuable research tool and a candidate for further therapeutic development. The

experimental protocols provided herein offer a framework for the continued investigation of

AZD3147 and other mTOR inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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